Anti‑Inflammatory Activity in LPS‑Stimulated RAW 264.7 Macrophages – ABPA vs. 3‑Hydroxy‑N‑benzylpropanamide (HBPA)
In a direct head‑to‑head comparison using the same experimental system, 3‑amino‑N‑benzylpropanamide (ABPA) was inactive with regard to suppression of pro‑inflammatory mediators, while the 3‑hydroxy analog HBPA strongly inhibited NO, PGE₂, TNF‑α, IL‑6 and IL‑10 production [1].
| Evidence Dimension | Suppression of LPS‑induced pro‑inflammatory mediator overproduction (NO, PGE₂, cytokines) |
|---|---|
| Target Compound Data | Inactive – no significant suppression of NO, PGE₂, TNF‑α, IL‑6 or IL‑10 observed |
| Comparator Or Baseline | 3‑Hydroxy‑N‑benzylpropanamide (HBPA): strong inhibition of NO, PGE₂, TNF‑α, IL‑6 and IL‑10; also reduced iNOS and COX‑2 protein expression |
| Quantified Difference | Binary on/off difference – ABPA inactive vs. HBPA active across all measured endpoints |
| Conditions | LPS‑stimulated RAW 264.7 and DH82 macrophage cell lines; compound 3 (ABPA) tested alongside compounds 2–7 in the same assay panel |
Why This Matters
This evidence defines a critical negative selection criterion: researchers intent on anti‑inflammatory screening should NOT acquire ABPA but instead select HBPA, while groups requiring a structurally matched negative‑control compound or a non‑active scaffold for orthogonal functionalization will specifically need ABPA.
- [1] Lee H, Jeong GH, Woo SY, Choi HJ, Chung BY, Lee KB, Bai HW. Ionizing radiation‑induced modification of nialamide as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells. Experimental and Therapeutic Medicine. 2024;27(5):192. doi:10.3892/etm.2024.12480. View Source
